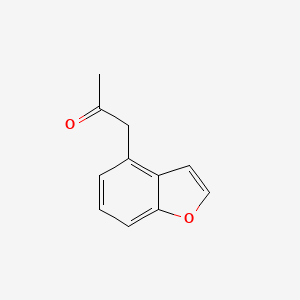

2-Propanone, 1-(4-benzofuranyl)-

説明

Significance of Benzofuran-Containing Scaffolds in Modern Chemical Science

Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a cornerstone in the architecture of numerous biologically active natural and synthetic products. nih.govbohrium.com This structural motif is prized in medicinal chemistry for its ability to interact with a wide array of biological targets, leading to a diverse pharmacological profile. nih.govbohrium.comrsc.org Derivatives of benzofuran have demonstrated a remarkable breadth of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govbohrium.comrsc.orgmdpi.com

The versatility of the benzofuran scaffold makes it a "privileged structure" in drug discovery, meaning it can serve as a template for the development of new therapeutic agents. taylorandfrancis.com Many clinically approved drugs incorporate the benzofuran moiety, highlighting its importance in pharmaceutical development. nih.govuq.edu.au Beyond pharmaceuticals, benzofuran derivatives are also finding applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com

Strategic Positioning of 2-Propanone, 1-(4-benzofuranyl)- within Benzofuran Chemistry

2-Propanone, 1-(4-benzofuranyl)- is strategically significant due to the specific placement of the propanone (acetone) group at the 4-position of the benzofuran ring. The substitution pattern on the benzofuran nucleus is crucial in determining the molecule's biological and chemical properties. The presence of a ketone functional group offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This makes 2-Propanone, 1-(4-benzofuranyl)- a valuable intermediate for creating more complex molecules with potentially enhanced or novel biological activities. Recent research has highlighted the importance of C4-substituted benzofurans, with new synthetic methods being developed to access these specific isomers. acs.org

Historical Development and Evolution of Research on Related Benzofuran Ketones

The study of benzofuran chemistry dates back to the 19th century, with significant advancements in understanding its structure and reactivity occurring over the decades. ontosight.ai The synthesis of benzofuran ketones has been a long-standing area of interest, driven by their potential as precursors to pharmacologically active compounds. Early methods often involved reactions like the Friedel-Crafts acylation of benzofurans. nih.gov

Over time, more sophisticated and efficient synthetic strategies have been developed, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations. acs.orgnih.govnih.gov For instance, palladium- and copper-based catalysts have been instrumental in constructing the benzofuran ring system and introducing ketone functionalities. acs.orgnih.gov The evolution of these synthetic methodologies has enabled chemists to create a wide variety of benzofuran ketones with diverse substitution patterns, facilitating the exploration of their structure-activity relationships. Research has shown that the position and nature of substituents, such as an acetyl group at the 2-position, can be critical for biological activity. mdpi.com

Current Research Gaps and Future Perspectives for 2-Propanone, 1-(4-benzofuranyl)- Studies

Despite the growing interest in benzofuran chemistry, specific research on 2-Propanone, 1-(4-benzofuranyl)- remains relatively limited. A significant research gap exists in the comprehensive evaluation of its biological activity profile. While the broader class of benzofurans is known for its diverse pharmacological effects, the specific properties of this particular isomer are not well-documented.

Future research should focus on several key areas:

Synthesis and Derivatization: Developing more efficient and stereoselective synthetic routes to 2-Propanone, 1-(4-benzofuranyl)- and using it as a scaffold to create a library of novel derivatives.

Biological Screening: Conducting extensive in vitro and in vivo studies to explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent, among other possibilities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 2-Propanone, 1-(4-benzofuranyl)- to understand how different functional groups influence its biological activity.

Material Science Applications: Investigating its potential use in the development of new functional materials, given the applications of other benzofuran derivatives in this field. numberanalytics.com

Addressing these research gaps will be crucial for unlocking the full potential of 2-Propanone, 1-(4-benzofuranyl)- and paving the way for its application in medicinal chemistry and material science. The development of new synthetic methods to create highly substituted benzofurans will be instrumental in this endeavor. medium.comrsc.org

Structure

3D Structure

特性

IUPAC Name |

1-(1-benzofuran-4-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOASYUORERLZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C2C=COC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-33-7 | |

| Record name | 1-(1-benzofuran-4-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propanone, 1 4 Benzofuranyl

Retrosynthetic Analysis of the 2-Propanone, 1-(4-benzofuranyl)- Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. leah4sci.com

Key Disconnections and Strategic Bond Formations

The core structure of 2-Propanone, 1-(4-benzofuranyl)- presents several opportunities for strategic bond disconnections. The most logical disconnection is the C-C bond between the benzofuran (B130515) ring and the propanone side chain. This leads to a benzofuran-based precursor and a three-carbon synthon for the propanone moiety.

Another key disconnection involves the formation of the benzofuran ring itself. This heterocyclic system can be constructed through various cyclization strategies, which will be discussed in later sections.

Identification of Precursor Molecules for Benzofuran and Propanone Moieties

Based on the retrosynthetic analysis, the key precursor molecules can be identified. For the propanone side chain, a suitable three-carbon electrophile or nucleophile is required. For the benzofuran moiety, a substituted phenol (B47542) or a related aromatic precursor is necessary.

Table 1: Potential Precursor Molecules

| Moiety | Precursor Type | Example Precursors |

| Propanone | Electrophilic | Acetone (B3395972), Propionyl chloride, Acetic anhydride |

| Nucleophilic | Acetone enolate, Organocuprates derived from acetone | |

| Benzofuran | Phenolic | 4-Hydroxybenzaldehyde, 4-Methoxyphenol |

| Other Aromatic | Substituted benzene (B151609) derivatives amenable to cyclization |

Established and Emerging Synthetic Routes to 2-Propanone, 1-(4-benzofuranyl)-

Several synthetic routes have been developed for the synthesis of benzofuran ketones. These methods often involve either the construction of the ketone onto a pre-existing benzofuran ring or the formation of the benzofuran ring from a ketone-containing precursor.

Friedel-Crafts Acylation Approaches to Benzofuran Ketones

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of synthesizing benzofuran ketones, this reaction can be applied to a benzofuran substrate.

The acylation of benzofuran can lead to a mixture of regioisomers. The position of acylation (C2, C3, C4, C5, C6, or C7) is influenced by the reaction conditions and the substitution pattern of the benzofuran ring. For instance, the Friedel-Crafts acylation of 2-phenylbenzofurans can result in mixtures of 3-aroylbenzofurans and their 4- and 6-regioisomers. researchgate.net The synthesis of 3-acylbenzofurans can be challenging due to low C2/C3 regioselectivity in Friedel-Crafts acylations. nih.gov

Table 2: Factors Influencing Regioselectivity in Benzofuran Acylation

| Factor | Influence on Regioselectivity |

| Lewis Acid Catalyst | The choice of Lewis acid (e.g., AlCl₃, SnCl₄) can affect the position of acylation. |

| Solvent | The polarity and coordinating ability of the solvent can influence the reaction outcome. |

| Temperature | Reaction temperature can play a role in determining the kinetic versus thermodynamic product distribution. |

| Substituents on Benzofuran Ring | Electron-donating or -withdrawing groups on the benzofuran ring direct the incoming acyl group to specific positions. |

Cyclodehydration and Annulation Reactions for Benzofuran Ring Formation

An alternative and often more regioselective approach involves the construction of the benzofuran ring from an acyclic precursor that already contains the propanone moiety or a precursor to it.

Cyclodehydration of α-phenoxy ketones is a powerful method for preparing substituted benzofurans. researchgate.net This reaction can be promoted by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), providing access to 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net A one-step synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration. nih.govfao.org This method offers high regioselectivity, with the alkylation occurring preferentially at the less hindered position of the phenol. nih.gov

Another strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to furnish benzofuranones, which can then be converted to substituted benzofurans. nsf.gov This method allows for precise control over the substitution pattern. nsf.gov

Role of Eaton's Reagent and Other Dehydrating Agents

Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, is a powerful and efficient dehydrating agent used for the cyclodehydration of α-phenoxy ketones to produce benzofurans. researchgate.netnih.gov This method offers a straightforward route to 3-substituted and 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones under mild conditions. researchgate.net The high reactivity and good fluidity of Eaton's reagent contribute to its effectiveness. researchgate.net While traditional methods might use reagents like polyphosphoric acid, Eaton's reagent is often preferred due to its lower viscosity and easier handling. nih.gov

The general mechanism involves the initial formation of an α-phenoxy ketone, which is then subjected to cyclodehydration. For instance, 2-phenoxy acetophenone (B1666503) can be cyclized to form 3-phenylbenzofuran. researchgate.net The reaction conditions can be optimized, and in some cases, the reaction proceeds efficiently at room temperature without the need for additional solvents. nih.gov

It is important to note that the reaction conditions, such as temperature, can sometimes influence the product distribution, potentially leading to isomeric byproducts. researchgate.net

Transition Metal-Catalyzed Syntheses of 2-Propanone, 1-(4-benzofuranyl)- Related Structures

Transition metal catalysis has become a cornerstone in the synthesis of benzofurans, offering high efficiency, selectivity, and functional group tolerance. nih.gov Various metals, including palladium, copper, iron, and ruthenium, have been employed to construct the benzofuran core through different mechanistic pathways.

Other palladium-catalyzed methods include:

C-H activation/oxidation tandem reactions: This approach allows for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. rsc.org

Intramolecular oxidative cyclization: This method provides another route to the benzofuran ring system. researchgate.net

Enolate arylation: A one-pot synthesis utilizing palladium-catalyzed enolate arylation demonstrates broad substrate scope for producing differentially substituted benzofurans. organic-chemistry.org

Aryl-furanylation of alkenes: This novel method leads to benzofuran-containing 3,3-disubstituted oxindoles. acs.org

The choice of ligands, bases, and solvents can significantly impact the outcome of these reactions. nih.gov

Non-precious metals like iron and copper have gained prominence as catalysts for benzofuran synthesis due to their lower cost and toxicity. nih.govacs.org These catalysts are particularly effective in promoting intramolecular C-O bond formation. nih.govacs.orgnih.gov

One-pot processes have been developed that utilize iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by either iron- or copper-catalyzed O-arylation to form the benzofuran structure. nih.govacs.orgnih.gov This approach has been successfully applied to the synthesis of various structural analogues, including naturally occurring benzofurans. nih.govacs.orgnih.gov

Key aspects of these catalytic systems include:

The ability of iron(III) to catalyze both the halogenation and cyclization steps. nih.govacs.org

The effectiveness of even trace amounts (ppm levels) of copper in catalyzing the intramolecular O-arylation. nih.govacs.org

Copper-catalyzed dehydrogenative C-H/O-H coupling reactions provide another route to fused benzofuran systems. rsc.org

Ruthenium-based catalysts have been employed in the synthesis of benzofuran derivatives through aerobic oxidation and annulation reactions. For example, substituted alkynes and methoxy-substituted hydroxy-benzoic acids can be reacted in the presence of a ruthenium catalyst to form benzofuran structures. nih.gov Ruthenium catalysts are also effective in the aerobic oxidation of alcohols, a transformation that can be relevant in multi-step syntheses of complex benzofuran-containing molecules. nih.gov

Multi-Component and One-Pot Reactions for 2-Propanone, 1-(4-benzofuranyl)- Derivatives

Multi-component and one-pot reactions are highly desirable in organic synthesis as they increase efficiency by reducing the number of synthetic steps, purification procedures, and waste generation. nih.govtandfonline.com Several such strategies have been developed for the synthesis of benzofuran derivatives.

Examples include:

Three-component Strecker-type reactions: This method has been used to synthesize benzofuran derivatives from a hydroxy-isopropenyl-benzofuranone, primary amines, and trimethylsilyl (B98337) cyanide. tandfonline.com

One-pot heteroannulation of benzoquinones: Acetic acid catalysis can be used for the one-pot synthesis of benzofurans from benzoquinone derivatives. dtu.dk

Palladium and copper co-catalyzed five-component reactions: A Ugi-azide multicomponent reaction coupled with an intramolecular cyclization has been used to synthesize highly substituted tetrazole-benzofuran hybrids. rsc.org

Transition-metal-free one-pot synthesis: Benzofuran derivatives can be synthesized via a Smiles rearrangement at room temperature, offering a green and efficient method. nih.gov

These one-pot procedures often combine several bond-forming events in a single operation, leading to the rapid construction of complex molecular architectures. rsc.org

Green Chemistry Principles in the Synthesis of 2-Propanone, 1-(4-benzofuranyl)-

The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to develop more environmentally benign processes. nih.gov Key aspects of green chemistry in this context include:

Use of Catalysis: The use of catalysts, particularly recyclable ones like palladium nanoparticles, minimizes waste and increases atom economy. thieme-connect.comelsevier.es

Benign Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives like water, 2-propanol, or acetone, or to conduct reactions under solvent-free conditions. nih.govelsevier.es

Energy Efficiency: Conducting reactions at room temperature and without the need for vigorous stirring reduces energy consumption. elsevier.es

Atom Economy: Multi-component and one-pot reactions are inherently greener as they maximize the incorporation of starting materials into the final product. tandfonline.com

Use of Safer Reagents: The development of transition-metal-free synthetic routes contributes to safer and more sustainable chemical processes. nih.gov

An example of a green synthetic approach is the palladium-catalyzed Sonogashira coupling reaction for benzofuran synthesis, where the use of benign solvents and low catalyst loadings has been demonstrated. elsevier.esresearchgate.net

Mechanistic Investigations of 2-Propanone, 1-(4-benzofuranyl)- Synthetic Pathways

Understanding the reaction mechanisms, transient intermediates, and energy profiles is fundamental to optimizing the synthesis of 2-propanone, 1-(4-benzofuranyl)-.

Elucidation of Reaction Intermediates

The synthesis of 2-propanone, 1-(4-benzofuranyl)- often proceeds via electrophilic acylation of benzofuran. In this process, the reaction of benzofuran with an acylating agent like chloroacetone (B47974) in the presence of a Lewis acid catalyst is a common route. A critical reaction intermediate formed during this process is a sigma complex, also known as an arenium ion. This intermediate results from the electrophilic attack on the electron-rich benzofuran ring, predominantly at the C4 position. The relative stability of the sigma complex at this position compared to others dictates the regioselectivity of the reaction.

Another synthetic approach involves the palladium-catalyzed coupling of a benzofuran derivative with an enolate. For instance, the reaction of 4-bromobenzofuran (B139882) with the potassium enolate of acetone, facilitated by a palladium catalyst and a specialized ligand like Josiphos, proceeds through organometallic intermediates. In this pathway, an oxidative addition of the palladium complex to the 4-bromobenzofuran is a key initial step, forming a benzofuranyl-palladium species. Subsequent transmetalation with the potassium enolate and reductive elimination yields the final product. The characterization of these transient organopalladium intermediates is crucial for understanding the catalytic cycle.

Transition State Analysis in Key Steps of 2-Propanone, 1-(4-benzofuranyl)- Formation

Transition state analysis, largely performed through computational methods such as Density Functional Theory (DFT), provides insight into the energetics of the key synthetic steps. For the Friedel-Crafts acylation of benzofuran, the rate-determining step is the formation of the sigma complex. Computational studies can model the energy barriers for the electrophilic attack at different positions of the benzofuran ring. These analyses often show that the transition state leading to the 4-substituted product is energetically more favorable than those leading to substitution at other positions, thus explaining the observed regioselectivity.

In palladium-catalyzed cross-coupling reactions, the reductive elimination step is often crucial and subject to transition state analysis. The geometry and energy of the transition state for the formation of the C-C bond between the benzofuranyl group and the propanone moiety from the organopalladium intermediate can be modeled. These studies help in understanding how the choice of ligand and reaction conditions influences the efficiency of this key bond-forming step.

Kinetic Studies of Optimal Synthetic Procedures

Kinetic studies are performed to understand the rates of reaction and to optimize conditions such as temperature, concentration, and catalyst loading. For the synthesis of 2-propanone, 1-(4-benzofuranyl)-, these studies can involve monitoring the disappearance of reactants and the appearance of the product over time, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

By analyzing the data, a rate law for the reaction can be determined. For example, in a palladium-catalyzed coupling reaction, the reaction rate may show a first-order dependence on the concentration of the palladium catalyst and 4-bromobenzofuran, and a zero-order dependence on the acetone enolate concentration under certain conditions. This information is vital for process optimization, enabling chemists to select the most efficient conditions to maximize yield and minimize reaction time.

Purification and Isolation Strategies for 2-Propanone, 1-(4-benzofuranyl)-

Obtaining high-purity 2-propanone, 1-(4-benzofuranyl)- from a crude reaction mixture necessitates effective purification and isolation techniques.

Chromatographic Techniques (e.g., Column Chromatography, HPLC)

Column chromatography is a standard and effective method for the purification of 2-propanone, 1-(4-benzofuranyl)-. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, is passed through the column to move the compounds. For the separation of this benzofuran derivative, a gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used. This allows for the separation of the desired product from starting materials, byproducts, and residual catalyst.

High-Performance Liquid Chromatography (HPLC) provides higher resolution and can be used for both analytical purity checks and preparative isolation. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for compounds of this nature.

Table 1: Example Chromatographic Conditions for Purification

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Thin-Layer Chromatography (TLC) with UV light |

| Preparative HPLC | C18-functionalized Silica | Acetonitrile/Water Gradient | UV Detector (e.g., at 254 nm) |

Crystallization and Recrystallization Methods

Crystallization is a powerful technique for the final purification of solid compounds like 2-propanone, 1-(4-benzofuranyl)-. Following chromatographic purification, recrystallization can be employed to achieve high purity. This process involves dissolving the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor.

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at its boiling point but poorly at lower temperatures. Common solvents for recrystallizing aromatic ketones include alcohols like ethanol (B145695) or isopropanol, or solvent mixtures such as ethyl acetate/hexane. The purity of the resulting crystals is typically assessed by measuring their melting point and through spectroscopic analysis.

Chemical Transformations and Reactivity of 2 Propanone, 1 4 Benzofuranyl

Reactions Involving the Ketone Functionality of 2-Propanone, 1-(4-benzofuranyl)-

The ketone group, with its electrophilic carbonyl carbon and adjacent alpha-hydrogens, is the site of numerous transformations, including nucleophilic additions, oxidations, reductions, and rearrangements.

The carbonyl carbon in 2-Propanone, 1-(4-benzofuranyl)-, is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the C=O pi bond into a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Depending on the nucleophile's basicity, this addition can be reversible or irreversible. masterorganicchemistry.com

Strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) add irreversibly in what is termed a 1,2-addition. makingmolecules.com Weaker nucleophiles, such as amines or cyanide, often participate in reversible additions. wikipedia.org In the presence of an acid catalyst, neutral nucleophiles like water or alcohols can also add to the carbonyl. libretexts.org

Condensation reactions, such as the aldol (B89426) condensation, are also possible due to the presence of enolizable protons on the methyl group adjacent to the carbonyl. In a reaction with aldehydes that lack alpha-hydrogens, like benzaldehyde (B42025) derivatives, 2-Propanone, 1-(4-benzofuranyl)- can form α,β-unsaturated ketones, analogous to chalcones. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | General Product Type | Key Principle |

|---|---|---|---|

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin | Nucleophilic addition of cyanide ion to the carbonyl carbon. masterorganicchemistry.com |

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol | Irreversible 1,2-addition of an alkyl/aryl group. makingmolecules.com |

| Aldol Condensation | Aldehyde (e.g., Benzaldehyde), Base or Acid Catalyst | α,β-Unsaturated Ketone | Condensation involving the enolizable protons of the ketone. nih.gov |

| Imine/Enamine Formation | Primary/Secondary Amine, Acid Catalyst | Imine or Enamine | Addition of a neutral amine nucleophile followed by dehydration. pressbooks.pub |

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org This oxidative cleavage would break the carbon-carbon bonds adjacent to the carbonyl group. For 2-Propanone, 1-(4-benzofuranyl)-, this would likely lead to the formation of benzofuran-4-acetic acid and carbon dioxide.

A more synthetically relevant oxidation involving ketone structures is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or other peroxides like Oxone. wiley-vch.demdma.ch The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl dictates the regiochemical outcome. In the case of 2-Propanone, 1-(4-benzofuranyl)-, the benzofuranylmethyl group has a higher migratory aptitude than the methyl group, leading to the formation of (4-benzofuranyl)methyl acetate.

Table 2: Oxidation Reactions of the Ketone Moiety

| Reaction Type | Reagent(s) | Predicted Product for 2-Propanone, 1-(4-benzofuranyl)- |

|---|---|---|

| Oxidative Cleavage | KMnO₄, heat, base | Benzofuran-4-acetic acid |

| Baeyer-Villiger Oxidation | m-CPBA or Oxone | (4-Benzofuranyl)methyl acetate |

Ketones are readily reduced to secondary alcohols. chemguide.co.ukchemguide.co.uk This transformation can be achieved using various reducing agents, most commonly complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by a solvent or during acidic workup to yield the alcohol. libretexts.org

For 2-Propanone, 1-(4-benzofuranyl)-, reduction with these reagents would yield the corresponding secondary alcohol, 1-(4-benzofuranyl)propan-2-ol. chemguide.co.uklibretexts.org Sodium borohydride reductions are typically performed in protic solvents like methanol (B129727) or ethanol (B145695), while the more powerful LiAlH₄ requires anhydrous ether solvents due to its violent reaction with water and alcohols. chemguide.co.uk Catalytic hydrogenation can also be used, though it often requires more forcing conditions (higher pressure and temperature) than the reduction of alkenes. msu.edu

Table 3: Common Reagents for Ketone Reduction

| Reducing Agent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | 1-(4-Benzofuranyl)propan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 1-(4-Benzofuranyl)propan-2-ol |

| Hydrogen (H₂) with Metal Catalyst | Pt, Pd, or Ni | 1-(4-Benzofuranyl)propan-2-ol |

While 2-Propanone, 1-(4-benzofuranyl)- itself does not directly undergo the Wolff rearrangement, its diazo ketone analogue is a key substrate for this reaction. The Wolff rearrangement is a transformation of an α-diazocarbonyl compound into a ketene (B1206846), which occurs upon thermolysis, photolysis, or metal catalysis (often with silver salts). wikipedia.orgorganic-chemistry.org This reaction proceeds with the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.orglibretexts.org

To generate the required substrate, 2-Propanone, 1-(4-benzofuranyl)- could first be α-brominated and then reacted with a hydrazine (B178648) to form a hydrazone, which is subsequently oxidized to the diazo compound. Alternatively, the corresponding carboxylic acid, (4-benzofuranyl)acetic acid, could be converted to its acid chloride and reacted with diazomethane (B1218177) in an Arndt-Eistert synthesis, which incorporates a Wolff rearrangement step. chem-station.com

The resulting ketene intermediate is highly reactive and can be trapped by various nucleophiles. organic-chemistry.org For instance, in the presence of water, it forms a carboxylic acid; with alcohols, it yields an ester; and with amines, it produces an amide. wikipedia.org This sequence effectively results in a one-carbon homologation of the starting material. organic-chemistry.org

Table 4: Wolff Rearrangement and Subsequent Reactions

| Reactant | Conditions | Intermediate | Trapping Nucleophile | Final Product |

|---|---|---|---|---|

| Diazo analogue of 2-Propanone, 1-(4-benzofuranyl)- | Heat, Light (hν), or Ag₂O | Ketene | Water (H₂O) | 2-(4-Benzofuranyl)propanoic acid |

| Alcohol (R-OH) | Alkyl 2-(4-benzofuranyl)propanoate | |||

| Amine (R-NH₂) | N-Alkyl-2-(4-benzofuranyl)propanamide |

Reactions at the Benzofuran (B130515) Moiety of 2-Propanone, 1-(4-benzofuranyl)-

The benzofuran ring is an aromatic system that can undergo electrophilic substitution. The position of substitution is directed by the combined electronic effects of the fused furan (B31954) ring and the substituent on the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the replacement of a hydrogen atom. uci.edumsu.edu The mechanism typically involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity. msu.edu

In 2-Propanone, 1-(4-benzofuranyl)-, the benzene ring is substituted at position 4 with a propan-2-one group and is fused to a furan ring at positions 3a and 7a. The furan oxygen, through its lone pairs, acts as a powerful activating group, donating electron density to the aromatic system via resonance. The propanone group, however, is a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring via induction and resonance. youtube.com

The directing effects are determined by the stability of the carbocation intermediate. The furan oxygen strongly directs electrophilic attack to the positions ortho and para to it. In the context of the benzofuran system, this typically favors positions 2 and 3 on the furan ring and positions 5 and 7 on the benzene ring. The acetylmethyl group at position 4 is a meta-director. uci.edu The most likely positions for substitution would be at C-5 or C-7, as these are ortho/para to the activating furan oxygen and are not sterically hindered. Substitution at C-3 on the furan ring is also a common pathway in benzofuran chemistry. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 5: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Electrophile | Potential Product(s) |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-(5-Bromo-4-benzofuranyl)-2-propanone or 1-(7-Bromo-4-benzofuranyl)-2-propanone |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(5-Nitro-4-benzofuranyl)-2-propanone or 1-(7-Nitro-4-benzofuranyl)-2-propanone |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(2-Oxopropyl)benzofuran-5-sulfonic acid or 4-(2-Oxopropyl)benzofuran-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(5-Acyl-4-benzofuranyl)-2-propanone or 1-(7-Acyl-4-benzofuranyl)-2-propanone |

Functionalization and Derivatization of the Benzofuran Core

The benzofuran nucleus within 2-Propanone, 1-(4-benzofuranyl)- is susceptible to various functionalization and derivatization reactions, primarily through electrophilic substitution, though nucleophilic and metal-mediated pathways are also significant. These transformations allow for the introduction of a wide array of substituents, paving the way for the synthesis of novel derivatives with potentially unique chemical and biological properties. nih.govresearchgate.net

Electrophilic substitution reactions on the benzofuran ring are common, with the position of substitution being directed by the existing substituents. nih.gov Halogenation, for instance, can introduce bromine, chlorine, or fluorine atoms onto the benzofuran core, which can significantly influence the molecule's biological activity. nih.gov The electron-donating nature of the furan oxygen atom generally directs electrophilic attack to the 2- and 3-positions of the furan ring. However, the presence and nature of other substituents on the benzene ring can alter this regioselectivity.

The derivatization of benzofurans is a key strategy in medicinal chemistry to explore structure-activity relationships. nih.gov For example, the introduction of different functional groups at various positions of the benzofuran scaffold has been shown to modulate anticancer and other biological activities. nih.gov While specific derivatization studies on 2-Propanone, 1-(4-benzofuranyl)- are not extensively documented in the reviewed literature, the general principles of benzofuran chemistry suggest that the ketone-bearing side chain would influence the reactivity and regioselectivity of derivatization reactions.

Table 1: Illustrative Examples of Benzofuran Core Functionalization

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | Brominated benzofuran | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Arylated benzofuran | nih.gov |

| Nitration | HNO3, H2SO4 | Nitrobenzofuran | General Aromatic Chemistry |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Acylated benzofuran | General Aromatic Chemistry |

Note: This table provides general examples of benzofuran functionalization. Specific outcomes for 2-Propanone, 1-(4-benzofuranyl)- would depend on the precise reaction conditions and the directing effects of the existing substituents.

Cycloaddition and Annulation Reactions Involving 2-Propanone, 1-(4-benzofuranyl)-

The benzofuran ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, leading to the formation of complex polycyclic structures. nih.govorganic-chemistry.org These reactions are powerful tools for constructing new ring systems fused to the benzofuran core.

In normal electron demand Diels-Alder reactions, electron-poor benzofurans can act as dienophiles, reacting with electron-rich dienes. nih.gov The 2,3-double bond of the furan ring is typically the reactive site. nih.gov Conversely, in inverse electron demand Diels-Alder reactions, electron-rich benzofurans can serve as the diene component. The reactivity of 2-Propanone, 1-(4-benzofuranyl)- in such reactions would be influenced by the electronic nature of the 4-substituted benzofuran ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a feature of benzofuran chemistry. These can be achieved through various strategies, including intramolecular cyclizations of suitably functionalized benzofuran precursors. While specific cycloaddition or annulation reactions involving 2-Propanone, 1-(4-benzofuranyl)- are not detailed in the surveyed literature, its potential to undergo such transformations is inherent to its benzofuran structure.

Table 2: Examples of Cycloaddition Reactions in Benzofuran Systems

| Reaction Type | Reactants | Product Type | Reference |

| [4+2] Cycloaddition (Diels-Alder) | Benzofuran derivative (as dienophile), diene | Tricyclic heterocycle | nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Furan derivative (as diene), dienophile | Bicyclic adduct | mdpi.com |

| [3+2] Cycloaddition | Benzofuran derivative, 1,3-dipole | Fused heterocyclic system | General Heterocyclic Chemistry |

Note: This table illustrates the types of cycloaddition reactions benzofurans can undergo. The specific reactivity of 2-Propanone, 1-(4-benzofuranyl)- would need to be experimentally determined.

Metal-Mediated and Organocatalytic Transformations of 2-Propanone, 1-(4-benzofuranyl)-

Transition metal catalysis and organocatalysis have emerged as powerful strategies for the functionalization of heterocyclic compounds, including benzofurans. nih.gov These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds at various positions of the benzofuran ring. nih.govwikipedia.org These reactions typically involve the coupling of a halogenated or triflated benzofuran with a suitable coupling partner, such as a boronic acid, alkene, or alkyne. nih.gov For 2-Propanone, 1-(4-benzofuranyl)-, such transformations would likely require prior halogenation of the benzofuran core.

Copper- and rhodium-catalyzed reactions have also been employed in the synthesis and functionalization of benzofurans. nih.gov These can include cyclization reactions to form the benzofuran ring itself or subsequent modifications.

Organocatalysis provides a metal-free alternative for the transformation of benzofurans. Chiral organocatalysts can be used to achieve enantioselective functionalization, which is of particular importance in the synthesis of biologically active molecules. While specific metal-mediated or organocatalytic transformations of 2-Propanone, 1-(4-benzofuranyl)- are not prominently reported, the extensive literature on the application of these methods to other benzofuran derivatives suggests a high potential for such reactions.

Table 3: Examples of Catalyzed Transformations of Benzofurans

| Catalyst Type | Reaction Type | Reactants | Product Type | Reference |

| Palladium | Suzuki-Miyaura Coupling | Halogenated benzofuran, boronic acid | Arylated benzofuran | nih.gov |

| Copper | C-H Functionalization | Benzofuran, coupling partner | Functionalized benzofuran | nih.gov |

| Rhodium | Cyclization | Acyclic precursor | Benzofuran derivative | nih.gov |

| Organocatalyst | Asymmetric Michael Addition | Benzofuran derivative, Michael acceptor | Chiral functionalized benzofuran | General Organocatalysis |

Note: This table presents general examples of catalyzed reactions on benzofuran systems. The applicability to 2-Propanone, 1-(4-benzofuranyl)- would be subject to experimental validation.

Mechanistic Insights into the Reactivity Profile of 2-Propanone, 1-(4-benzofuranyl)-

The reactivity of 2-Propanone, 1-(4-benzofuranyl)- is governed by the electronic properties of the benzofuran ring and the attached propanone group. The benzofuran system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The mechanism of electrophilic aromatic substitution on benzofurans generally proceeds through a cationic intermediate, with the regioselectivity influenced by the stability of this intermediate. The oxygen atom of the furan ring can stabilize an adjacent positive charge through resonance, favoring substitution at the 2- and 3-positions.

In nucleophilic reactions, the carbonyl group of the propanone side chain is a primary site of attack. Nucleophiles can add to the carbonyl carbon, leading to a variety of functional group transformations. The enolizable protons on the carbon adjacent to the carbonyl group also provide a handle for reactions involving enolate intermediates.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Propanone, 1 4 Benzofuranyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Propanone, 1-(4-benzofuranyl)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous signal assignment.

Based on analogous benzofuran (B130515) and propanone structures, the expected chemical shifts can be predicted. The ¹H NMR spectrum would feature signals for the aromatic protons of the benzofuran ring, a singlet for the methyl protons, and a singlet for the methylene (B1212753) protons. docbrown.info The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the benzofuran moiety, and the aliphatic carbons of the propanone side chain. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propanone, 1-(4-benzofuranyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~206 |

| Methylene (-CH₂-) | ~3.8 | ~45 |

| Methyl (-CH₃) | ~2.2 | ~30 |

| Benzofuran Aromatic & Vinylic CH | ~6.7 - 7.6 | ~105 - 155 |

Note: Predicted values are based on data from related structures and are for illustrative purposes.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling interactions. For 2-Propanone, 1-(4-benzofuranyl)-, COSY would be primarily used to establish the connectivity between the protons on the benzene (B151609) portion of the benzofuran ring, confirming their relative positions (ortho, meta, para). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the methylene proton signal at ~3.8 ppm would show a cross-peak with the carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between carbon and proton atoms. youtube.com This is arguably the most powerful tool for connecting the different fragments of the molecule. Key HMBC correlations would include:

The methylene protons (~3.8 ppm) to the carbonyl carbon (~206 ppm) and to carbons within the benzofuran ring.

The methyl protons (~2.2 ppm) to the carbonyl carbon (~206 ppm) and the methylene carbon (~45 ppm).

Protons on the benzofuran ring to adjacent carbons and the methylene carbon, confirming the attachment point of the propanone side chain at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu NOESY can provide conformational information, such as the spatial relationship between the methylene protons and the protons on the furan (B31954) part of the ring system.

Should 2-Propanone, 1-(4-benzofuranyl)- or its derivatives be synthesized in a stable crystalline form, solid-state NMR (ssNMR) could provide valuable information about its conformation in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, which are sensitive to molecular geometry and packing. This can reveal details about bond angles, torsion angles, and intermolecular interactions within the crystal lattice, complementing data obtained from X-ray crystallography. The synthesis of benzofuran derivatives on solid supports has been explored, indicating the feasibility of studying these systems in a non-solution state. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. nih.gov For 2-Propanone, 1-(4-benzofuranyl)- (C₁₁H₁₀O₂), the calculated exact mass is 174.0681 u.

Electron ionization (EI) mass spectrometry induces predictable fragmentation of the molecular ion, offering structural clues. libretexts.org The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways include alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones. libretexts.org

Key Fragmentation Pathways:

Alpha-Cleavage: The bond between the carbonyl carbon and the methylene carbon is weak and prone to breaking. This can lead to two primary fragment ions:

Loss of the acetyl radical (•CH₂COCH₃) to form a stable benzofuranyl cation.

Loss of the benzofuranyl radical to form the acylium ion [CH₃CO]⁺. docbrown.info

Fragmentation of the Benzofuran Ring: The molecular ion can also undergo fragmentation initiated within the benzofuran ring system, often involving the loss of carbon monoxide (CO) or other small neutral molecules, a known pattern for furan-containing compounds. nih.gov

Table 2: Predicted HRMS Fragments for 2-Propanone, 1-(4-benzofuranyl)-

| m/z (Exact Mass) | Possible Formula | Description |

| 174.0681 | [C₁₁H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 159.0446 | [C₁₀H₇O₂]⁺ | Loss of methyl radical (•CH₃) |

| 131.0497 | [C₉H₇O]⁺ | Loss of acetyl radical (•COCH₃) |

| 117.0340 | [C₈H₅O]⁺ | Benzofuranyl cation from alpha-cleavage |

| 43.0184 | [C₂H₃O]⁺ | Acylium ion [CH₃CO]⁺ |

Note: These fragments represent plausible pathways based on established fragmentation rules for ketones and benzofurans.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups within a molecule. nih.gov

Infrared (IR) Spectroscopy: The most prominent absorption band in the IR spectrum of 2-Propanone, 1-(4-benzofuranyl)- would be the strong carbonyl (C=O) stretch, typically observed between 1700-1725 cm⁻¹. docbrown.info Other key absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule (~2850-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and C-O stretching from the ether linkage in the benzofuran ring (~1000-1300 cm⁻¹). researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like the C=C bonds of the aromatic ring often produce strong Raman signals, making it an excellent technique for characterizing the benzofuran skeleton. spectrabase.comresearchgate.net Time-resolved resonance Raman has been used to study the excited states of related aromatic ketones. nih.gov

Table 3: Characteristic Vibrational Frequencies for 2-Propanone, 1-(4-benzofuranyl)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

| ~3100-3000 | C-H Stretch | Aromatic (Benzofuran) | Medium-Weak |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Weak |

| ~1715 | C=O Stretch | Ketone | Strong |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1250 | C-O-C Stretch | Aryl Ether (Benzofuran) | Strong |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation (Applicable to Derivatives)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. eurjchem.com While obtaining a suitable crystal of 2-Propanone, 1-(4-benzofuranyl)- itself may be challenging, analysis of a crystalline derivative is highly informative.

For example, the crystal structure of a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, reveals that the benzofuran ring system is highly planar. researchgate.net A similar planarity would be expected for the benzofuran moiety in the target compound. X-ray analysis would precisely determine the torsion angle between the plane of the benzofuran ring and the propanone side chain, defining the molecule's preferred conformation in the crystal lattice. It would also reveal details about intermolecular interactions, such as π-π stacking between benzofuran rings or hydrogen bonding if suitable functional groups were present in a derivative. researchgate.net

Chiroptical Spectroscopies (e.g., CD, ORD) for Enantiomeric Excess Determination (If Chiral Analogues are Studied)

The target molecule, 2-Propanone, 1-(4-benzofuranyl)-, is achiral. However, if a chiral center were introduced into the molecule, for example, by reduction of the ketone to a secondary alcohol or by substitution on the methylene group, a racemic mixture of enantiomers would be formed. Chiroptical techniques would then become essential for the analysis of these chiral analogues.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light. An enantiomerically pure or enriched sample will produce a characteristic CD/ORD spectrum, while a racemic mixture will be silent. The intensity of the signal is directly proportional to the enantiomeric excess (e.e.) of the sample. These methods are invaluable for monitoring the success of asymmetric syntheses or chiral separations of related benzofuran derivatives. nih.gov

Hyphenated Analytical Techniques (e.g., GC-MS/MS, LC-NMR) for Complex Mixture Analysis

The unequivocal identification and structural elucidation of "2-Propanone, 1-(4-benzofuranyl)-" within complex matrices necessitates the use of powerful hyphenated analytical techniques. These methods couple the high-resolution separation capabilities of chromatography with the detailed structural information provided by spectroscopic detectors. nih.govmdpi.comnih.gov Techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) are indispensable for this purpose, offering enhanced selectivity and sensitivity. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like "2-Propanone, 1-(4-benzofuranyl)-". chemicalbook.com In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov

For enhanced structural confirmation, particularly in complex mixtures where co-elution or matrix interference is possible, tandem mass spectrometry (GC-MS/MS) is employed. nih.gov This technique involves the selection of a specific precursor ion (e.g., the molecular ion of the target compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. researchgate.net

While no specific mass spectral data for "2-Propanone, 1-(4-benzofuranyl)-" is publicly available, the fragmentation pattern can be predicted based on the analysis of structurally similar benzofuran derivatives. researchgate.net The primary fragmentation would likely involve cleavage of the propanone side chain and fragmentation of the benzofuran ring system.

Table 1: Predicted GC-MS/MS Fragmentation Data for 2-Propanone, 1-(4-benzofuranyl)-

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Putative Fragment Identity |

| 174.07 | 131.05 | [M-CH3CO]+ |

| 174.07 | 115.05 | [Benzofuran]+ |

| 174.07 | 105.03 | [C7H5O]+ |

| 174.07 | 77.04 | [C6H5]+ |

| 131.05 | 103.05 | [M-CH3CO-CO]+ |

Note: The data in this table is illustrative and based on the fragmentation patterns of structurally related benzofuran compounds. researchgate.net The exact m/z values may vary in an actual analysis.

For non-volatile or thermally labile compounds, or when a more detailed structural analysis is required directly from a liquid sample, Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful, albeit less common, alternative. mdpi.comresearchgate.netslideshare.net This technique directly couples a liquid chromatograph to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the column. slideshare.net LC-NMR is particularly valuable for the unambiguous identification of isomers, which may have identical mass spectra but different NMR spectra. mdpi.com

In an LC-NMR analysis of a complex mixture containing "2-Propanone, 1-(4-benzofuranyl)-", the sample would first be separated by HPLC. The eluent corresponding to the peak of interest would then be directed into the NMR flow cell. slideshare.net While a complete 2D NMR analysis in on-flow mode can be challenging due to time constraints, stop-flow experiments can be performed where the elution is paused to acquire more detailed 1D and 2D NMR spectra, such as COSY, HSQC, and HMBC. mdpi.com

The expected ¹H and ¹³C NMR chemical shifts for "2-Propanone, 1-(4-benzofuranyl)-" can be estimated from data reported for analogous benzofuran and ketone structures. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propanone, 1-(4-benzofuranyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~206.0 |

| CH₂ | ~3.9 | ~45.0 |

| CH₃ | ~2.2 | ~29.0 |

| Benzofuran H-2 | ~7.6 | ~145.0 |

| Benzofuran H-3 | ~6.8 | ~106.0 |

| Benzofuran Aromatic H | ~7.2-7.5 | ~111.0-155.0 |

Note: The data in this table is illustrative and based on the chemical shifts of structurally similar benzofuran derivatives. mdpi.comnih.gov The exact chemical shifts are dependent on the solvent and other experimental conditions.

The hyphenation of chromatographic separation with advanced spectroscopic detection provides a robust framework for the comprehensive analysis of "2-Propanone, 1-(4-benzofuranyl)-" in intricate samples, ensuring accurate identification and structural verification.

Theoretical and Computational Chemistry Studies of 2 Propanone, 1 4 Benzofuranyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For benzofuran (B130515) derivatives, these studies unravel the distribution of electrons and predict chemical behavior. researchgate.netmdpi.com

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net By minimizing the total electronic energy, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, in a computational study on the related 7-methoxy-benzofuran-2-carboxylic acid, the B3LYP/6311+(d,p) level of theory was used to achieve a detailed understanding of its geometry. researchgate.net This process involves finding the lowest energy conformation on the potential energy surface. researchgate.net The optimized structure represents the molecule in its ground state, providing a foundational model for further analysis. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Calculated via DFT Note: This data is for a related compound and serves to illustrate the type of results obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (furan ring) | 1.37 Å |

| C=O (carbonyl) | 1.21 Å | |

| C-C (ring fusion) | 1.40 Å | |

| Bond Angle | O-C-C (furan ring) | 106.5° |

| C-C=O (carbonyl) | 124.0° | |

| Data derived from methodologies described in computational studies of benzofuran derivatives. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.net A small energy gap suggests high polarizability and chemical reactivity, while a large gap indicates high kinetic stability. researchgate.netresearchgate.net For example, the HOMO-LUMO energy gap for 7-methoxy-benzofuran-2-carboxylic acid was calculated to be 4.189 eV, indicating it is a reactive molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Note: This data is for a related compound to exemplify FMO analysis.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.012 | Electron donating capacity |

| LUMO | -1.823 | Electron accepting capacity |

| Energy Gap (ΔE) | 4.189 | Indicator of chemical reactivity and stability |

| Data derived from methodologies described in computational studies of benzofuran derivatives. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com In a benzofuran derivative like 7-methoxy-benzofuran-2-carboxylic acid, MEP analysis reveals that the most negative potential is located around the carbonyl oxygen atom, marking it as a prime site for electrophilic interaction. researchgate.net

Computational chemistry can model the entire course of a chemical reaction, providing a detailed energy profile. This involves calculating the energies of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Methods like DFT are employed to map the potential energy surface and identify the minimum energy path from reactants to products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as solvent molecules. nih.govnih.gov

For a molecule like 2-Propanone, 1-(4-benzofuranyl)-, MD simulations can explore its conformational landscape, identifying the most populated and energetically favorable shapes. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the propanone side chain relative to the rigid benzofuran ring system. Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability and flexibility of the molecule over the simulation time. researchgate.net For instance, in simulations of a related aurone (B1235358) derivative, MD was used to show the stability of the ligand-protein complex, with average RMSD values remaining stable throughout the simulation. mdpi.com These simulations are also critical for studying intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, with other molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Propanone, 1-(4-benzofuranyl)- Derivatives (Focus on Structural Features, not Biological Outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity. nih.govatlantis-press.com In the context of 2-Propanone, 1-(4-benzofuranyl)- derivatives, QSAR studies focus on identifying the key structural, physicochemical, and electronic features that influence their properties. The goal is to understand how modifications to the molecular structure affect its behavior. researchgate.net

The process involves calculating a variety of molecular descriptors for each derivative. nih.gov These descriptors numerically represent different aspects of the molecule's structure. A QSAR model is then built using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation relating the descriptors to the observed property. nih.govphyschemres.org The focus here is on the descriptors themselves, which fall into several categories.

Table 3: Common Structural and Physicochemical Descriptors Used in QSAR Models of Benzofuran Derivatives

| Descriptor Class | Example Descriptors | Structural Feature Represented |

| Physicochemical | LogP (partition coefficient), Molar Refractivity (MR), Molecular Weight (MW) | Lipophilicity, molecular volume, and size. nih.gov |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Atom connectivity and branching of the molecular skeleton. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution and reactivity. atlantis-press.com |

| Steric/3D | Surface Area, Molecular Volume | The three-dimensional shape and size of the molecule. nih.gov |

| Descriptors derived from QSAR studies on related benzofuran and heterocyclic compounds. atlantis-press.comnih.govphyschemres.org |

By analyzing the contribution of each descriptor in the final QSAR equation, researchers can determine which structural features are most important for a given property. For example, a QSAR study on benzofuran derivatives identified parameters like molar refractivity and the partition coefficient as significant contributors to the model. nih.gov

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction of spectroscopic data for organic molecules. By calculating the optimized geometry and electronic properties of 2-Propanone, 1-(4-benzofuranyl)-, its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be simulated. These theoretical spectra are crucial for structural elucidation and for complementing experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(2d,p). nih.govsharif.edu Calculations are often performed for the molecule in a simulated solvent environment, like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below are the predicted ¹H and ¹³C NMR chemical shifts for 2-Propanone, 1-(4-benzofuranyl)-.

Predicted ¹H NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 7.20 - 7.60 |

| H (Methylene) | 4.10 |

| H (Methyl) | 2.20 |

Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| C (Carbonyl) | 206.0 |

| C (Aromatic) | 110.0 - 155.0 |

| C (Methylene) | 45.0 |

| C (Methyl) | 30.0 |

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. The same DFT methods used for NMR predictions can be applied here. The calculated frequencies often have a systematic error compared to experimental values, which can be corrected by applying a scaling factor. researchgate.net These simulations allow for the assignment of specific vibrational modes to the observed absorption bands.

Key predicted vibrational frequencies for 2-Propanone, 1-(4-benzofuranyl)- are presented below.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | 1715 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O-C Stretch (Benzofuran) | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. youtube.comyoutube.com These calculations provide information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λ_max) and oscillator strengths. The choice of functional and basis set, as well as the inclusion of solvent effects, is critical for obtaining results that correlate well with experimental spectra. nih.gov

The predicted UV-Vis absorption maxima for 2-Propanone, 1-(4-benzofuranyl)- in a common solvent like ethanol (B145695) are listed below.

Predicted UV-Vis Spectral Data

| Electronic Transition | Predicted λ_max (nm) |

| π → π | ~250 |

| π → π | ~280 |

| n → π* | ~320 |

Computational Approaches to Catalyst Design and Optimization for 2-Propanone, 1-(4-benzofuranyl)- Synthesis

The synthesis of 2-Propanone, 1-(4-benzofuranyl)- can be envisioned through a Friedel-Crafts acylation of benzofuran. Computational chemistry offers powerful tools to design and optimize catalysts for such reactions, aiming for higher yields, selectivity, and milder reaction conditions.

Catalyst Screening and Mechanistic Insights:

Computational methods can be employed to screen a library of potential catalysts, such as Lewis acids or solid acid catalysts. By modeling the reaction mechanism, including the formation of key intermediates and transition states, the activation energies for different catalytic pathways can be calculated. This allows for the identification of catalysts that lower the energy barrier of the desired reaction, thereby increasing its rate. For instance, DFT calculations can be used to study the interaction of various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) with the acylating agent and the benzofuran substrate to determine the most effective catalyst.

Optimization of Catalyst Structure:

Once a promising catalyst class is identified, computational tools can be used to fine-tune its structure for improved performance. For example, in the case of a metal-based catalyst, the nature of the ligands can be systematically varied in silico to study their electronic and steric effects on the catalytic activity and selectivity. This computational approach can accelerate the development of highly efficient and selective catalysts, reducing the need for extensive experimental screening. The use of chiral catalysts for asymmetric synthesis can also be explored computationally to achieve enantioselective production of related compounds. beilstein-journals.org

Applications of 2 Propanone, 1 4 Benzofuranyl in Synthetic and Material Science Research

2-Propanone, 1-(4-benzofuranyl)- as a Key Synthetic Intermediate for Complex Molecules

The benzofuran (B130515) moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.comnih.govdtu.dk Consequently, functionalized benzofurans like 2-Propanone, 1-(4-benzofuranyl)- serve as crucial starting materials for the construction of more elaborate molecular architectures.

Precursor to Biologically Relevant Scaffolds (excluding direct clinical use or safety)

The inherent structure of 2-Propanone, 1-(4-benzofuranyl)- makes it a suitable precursor for the synthesis of various biologically relevant scaffolds. The benzofuran core itself is associated with a diverse array of pharmacological properties. nih.govrsc.org Research has shown that derivatives of benzofuran are investigated for their potential in developing new therapeutic agents. mdpi.comnih.gov

The ketone and active methylene (B1212753) groups in 2-Propanone, 1-(4-benzofuranyl)- offer reactive sites for a variety of chemical transformations. For instance, the ketone can be a site for reduction, oxidation, or condensation reactions, while the adjacent methylene group can be involved in alkylation or other carbon-carbon bond-forming reactions. These transformations allow for the elaboration of the side chain, leading to the synthesis of more complex molecules with potential biological significance. A prominent example is the conversion of the propanone side chain to an amine, yielding 1-(1-benzofuran-4-yl)propan-2-amine, a compound of interest in medicinal chemistry research. biosynth.comunodc.org

Table 1: Reactivity of 2-Propanone, 1-(4-benzofuranyl)- as a Precursor

| Functional Group | Potential Reactions | Resulting Scaffolds |

| Ketone (C=O) | Reduction, Grignard reaction, Wittig reaction | Secondary alcohols, tertiary alcohols, alkenes |

| Methylene (CH2) | Alkylation, acylation, condensation | Substituted propanones, extended chain ketones, heterocyclic rings |

| Benzofuran Ring | Electrophilic substitution | Halogenated, nitrated, or sulfonated benzofurans |

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are of immense importance in organic and medicinal chemistry. sigmaaldrich.comossila.com 2-Propanone, 1-(4-benzofuranyl)- can serve as a versatile building block for the synthesis of new heterocyclic systems. The reactive ketone and methylene groups can participate in cyclization reactions with various reagents to form new rings.

For example, condensation reactions with hydrazines or substituted hydrazines could lead to the formation of pyrazole (B372694) derivatives. Similarly, reactions with other bifunctional reagents can be envisioned to construct a variety of five- or six-membered heterocyclic rings attached to the benzofuran core. The synthesis of such novel heterocyclic compounds is a continuous effort in the search for new molecules with unique properties. organic-chemistry.orgresearchgate.net The ability to introduce additional heterocyclic motifs onto the benzofuran scaffold through the propanone side chain expands the chemical space available for exploration in drug discovery and materials science.

Utilization in Polymer Chemistry and Material Science (if applicable to the compound structure)

While the primary application of 2-Propanone, 1-(4-benzofuranyl)- appears to be in synthetic organic chemistry, its structural features suggest potential, albeit less explored, roles in polymer chemistry and material science.

Incorporation into Polymeric Backbones

The benzofuran moiety is known to be a component of some polymeric structures. For instance, poly(benzofuran-co-arylacetic acid) has been studied for its ability to form cross-linked materials with improved thermal conductivity. nih.gov The presence of reactive functional groups in derivatives of 2-Propanone, 1-(4-benzofuranyl)- could allow for its incorporation into polymer backbones through polymerization reactions. For example, if the benzofuran ring or the side chain were appropriately functionalized with polymerizable groups, it could be integrated into various polymer architectures.

Role as a Monomer, Cross-Linking Agent, or Functional Modifier

Theoretically, with appropriate modifications, derivatives of 2-Propanone, 1-(4-benzofuranyl)- could function as monomers. For example, the introduction of a vinyl group or other polymerizable functionality would enable it to participate in addition polymerization.

Furthermore, if the molecule were difunctionalized, it could act as a cross-linking agent to create network polymers. The reaction of a modified version of this compound with diamines or other complementary difunctional molecules could lead to the formation of cross-linked polymeric materials. nih.gov This could be a route to new materials with specific thermal or mechanical properties.

Catalytic Applications of 2-Propanone, 1-(4-benzofuranyl)- Derivatives (e.g., ligands, organocatalysts)